Einecs 243-131-0 Einecs 243-131-0
Brand Name: Vulcanchem
CAS No.: 19524-64-2
VCID: VC8396842
InChI: InChI=1S/C20H21NO4.C10H8O7S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-18(14,15)17-9-4-10(13)16-8-3-7(12)6(11)2-5(8)9/h5-8,10-12H,9H2,1-4H3;2-4,11-12H,1H3
SMILES: COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)OC1=CC(=O)OC2=CC(=C(C=C21)O)O
Molecular Formula: C30H29NO11S
Molecular Weight: 611.6 g/mol

Einecs 243-131-0

CAS No.: 19524-64-2

Cat. No.: VC8396842

Molecular Formula: C30H29NO11S

Molecular Weight: 611.6 g/mol

* For research use only. Not for human or veterinary use.

Einecs 243-131-0 - 19524-64-2

Specification

CAS No. 19524-64-2
Molecular Formula C30H29NO11S
Molecular Weight 611.6 g/mol
IUPAC Name (6,7-dihydroxy-2-oxochromen-4-yl) methanesulfonate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
Standard InChI InChI=1S/C20H21NO4.C10H8O7S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-18(14,15)17-9-4-10(13)16-8-3-7(12)6(11)2-5(8)9/h5-8,10-12H,9H2,1-4H3;2-4,11-12H,1H3
Standard InChI Key JWIOHADFDHXRQJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)OC1=CC(=O)OC2=CC(=C(C=C21)O)O
Canonical SMILES COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)OC1=CC(=O)OC2=CC(=C(C=C21)O)O

Introduction

Chemical Identity and Regulatory Status

Nomenclature and Identifiers

EINECS 243-131-0 is cataloged under multiple identifiers, including CAS 19524-64-2, DTXSID30173175, and Wikidata Q83043252 . The compound’s dual-component nature is reflected in its PubChem entry, which lists CID 5748595 for the 1:1 complex and CID 5748596 for the isolated (6,7-Dihydroxy-2-oxochromen-4-yl) methanesulfonate moiety . The European Chemicals Agency (ECHA) classifies it as a registered substance under REACH regulations, though no explicit hazard statements or regulatory restrictions are currently associated with it .

Structural and Physicochemical Properties

Three-Dimensional Conformation

While 3D conformer generation is restricted due to the compound’s salt nature, computational models predict significant steric interactions between the planar coumarin system and the bulky isoquinoline group . The molecule’s topological polar surface area (TPSA) of 168 Ų indicates moderate hydrophilicity, primarily attributed to the sulfonate and hydroxyl groups .

Table 1: Key Computed Physicochemical Properties

PropertyValue
Molecular Weight611.6 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors12
Rotatable Bonds8
LogP (Octanol-Water)Not Available
Refractive IndexNot Available

Spectroscopic Characteristics

Although experimental spectral data are absent from public databases, theoretical analyses suggest distinctive features:

  • UV-Vis Spectroscopy: Strong absorption bands near 270–320 nm due to π→π* transitions in the conjugated coumarin and isoquinoline systems.

  • NMR Spectroscopy: Expected singlet resonances for methoxy protons (~δ 3.8–4.0 ppm) and deshielded aromatic protons adjacent to electron-withdrawing groups (δ 7.5–8.5 ppm) .

Synthesis and Stability

Synthetic Pathways

The compound’s synthesis likely involves two parallel routes:

  • Coumarin Sulfonate Preparation: Sulfonation of 6,7-dihydroxy-4-methylcoumarin using chlorosulfonic acid, followed by neutralization with a base to form the methanesulfonate salt.

  • Isoquinoline Alkylation: Reaction of 6,7-dimethoxyisoquinoline with 3,4-dimethoxybenzyl chloride under basic conditions to introduce the benzyl substituent .

Final complexation may occur through non-covalent interactions, such as π-π stacking between aromatic rings or hydrogen bonding involving sulfonate oxygens and isoquinoline nitrogen .

Degradation and Reactivity

The presence of multiple hydrolyzable groups (e.g., ester, ether) suggests susceptibility to:

  • Acidic Hydrolysis: Cleavage of methoxy and sulfonate groups at pH < 3.

  • Oxidative Degradation: Radical-mediated oxidation of phenolic hydroxyls, particularly under UV exposure .

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